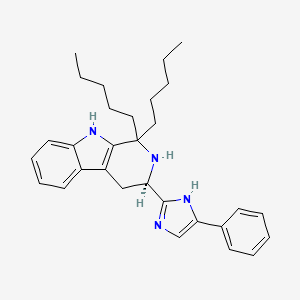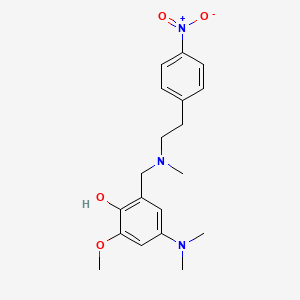
茴香脑三硫化物
描述
Anethole trithione is an organosulfur compound, specifically a dithiole-thione derivative. It is used primarily in the treatment of dry mouth (xerostomia) and has been studied for its potential in cancer treatment . The compound is known for its ability to increase salivary secretion and has various other therapeutic applications .
科学研究应用
茴香脑三硫酮具有广泛的科学研究应用:
化学: 它用作各种化学反应和涉及含硫化合物的研究中的试剂。
生物学: 它已被研究用于其对细胞过程的影响及其作为化学预防剂的潜力。
医学: 除了治疗口干症之外,它还在研究其在癌症治疗、肝脏保护以及作为胆囊炎和肝炎等疾病的辅助治疗中的潜力.
工业: 它用于制药和其他治疗产品的配方.
作用机制
茴香脑三硫酮通过多种机制发挥作用:
唾液分泌: 通过增强毒蕈碱乙酰胆碱受体的活性,它会增加唾液分泌。
解毒酶: 它会提高亲电子解毒酶的活性,这有助于解毒致癌物。
抗氧化活性: 它会提高谷胱甘肽和其他抗氧化酶的水平,从而提供针对氧化应激的保护.
生化分析
Biochemical Properties
Anethole trithione plays a significant role in biochemical reactions, particularly in increasing salivary secretion and inhibiting carcinogenesis. It interacts with several enzymes, including glutathione S-transferase, which is involved in detoxification processes. Anethole trithione enhances the activity of electrophile detoxification enzymes, thereby contributing to its anti-carcinogenic properties .
Cellular Effects
Anethole trithione affects various types of cells and cellular processes. It has been shown to reduce contractile hyperreactivity in pulmonary hypertension models by interacting with 5-hydroxytryptamine and prostaglandin F2α. Additionally, anethole trithione influences cell signaling pathways, such as the mTOR/PPARγ axis, and modulates gene expression related to oxidative stress and inflammation .
Molecular Mechanism
At the molecular level, anethole trithione exerts its effects through several mechanisms. It is rapidly metabolized into 4-hydroxy-anethole trithione via O-demethylation, which demonstrates similar pharmacological activities. Anethole trithione also enhances liver glutathione levels and the activity of glutathione-related enzymes, contributing to its detoxification and anti-carcinogenic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of anethole trithione change over time. It has a high lipophilicity but low water solubility, which limits its dissolution and absorption. Anethole trithione is quickly metabolized, and its stability and degradation over time can affect its long-term impact on cellular function. Studies have shown that anethole trithione can inhibit tumorigenesis over extended periods .
Dosage Effects in Animal Models
The effects of anethole trithione vary with different dosages in animal models. Low doses primarily undergo O-demethylation and are eliminated via exhalation as CO2. Higher doses involve side-chain oxidation and epoxidation, with renal excretion predominating. At high doses, anethole trithione can exhibit toxic or adverse effects, including potential liver toxicity .
Metabolic Pathways
Anethole trithione is involved in several metabolic pathways. It is metabolized rapidly into 4-hydroxy-anethole trithione via O-demethylation, catalyzed by cytochromes P450 and flavin-dependent monooxygenases. This metabolite demonstrates similar pharmacological activities to its parent compound. Anethole trithione also interacts with enzymes such as glutathione S-transferase, enhancing detoxification processes .
Transport and Distribution
Anethole trithione is transported and distributed within cells and tissues through various mechanisms. Despite its poor absorption and bioavailability, it is distributed to target tissues where it exerts its effects. The volume of distribution is limited due to its low water solubility, affecting its localization and accumulation within cells .
准备方法
合成路线和反应条件
茴香脑三硫酮可以通过多种方法合成。一种常见的合成路线涉及茴香脑与硫反应形成二硫代噻酮结构。 该反应通常需要催化剂,并在受控的温度和压力条件下进行,以确保形成所需产物 .
工业生产方法
茴香脑三硫酮的工业生产通常涉及使用与实验室环境类似的方法进行大规模合成,但针对更高的产量和效率进行了优化。 该工艺包括对化合物进行纯化,以达到药物标准 .
化学反应分析
反应类型
茴香脑三硫酮会经历各种化学反应,包括:
氧化: 它可以被氧化形成亚砜和砜。
还原: 还原反应可以将其还原回其母体茴香脑化合物。
常用试剂和条件
这些反应中常用的试剂包括用于氧化的过氧化氢等氧化剂和用于还原的氢化铝锂等还原剂。 反应通常在受控条件下进行,以确保形成所需的产物 .
主要形成的产物
相似化合物的比较
类似化合物
茴香脑: 茴香脑三硫酮的母体化合物,以其风味特性和一些药用价值而闻名。
二硫代噻酮衍生物: 此类中的其他化合物具有相似的化学结构和性质。
独特性
茴香脑三硫酮因其特定的治疗应用而独一无二,尤其是在增加唾液分泌和其在癌症治疗中的潜力方面。 它增强解毒酶和抗氧化活性的能力使其区别于其他类似化合物 .
属性
IUPAC Name |
5-(4-methoxyphenyl)dithiole-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8OS3/c1-11-8-4-2-7(3-5-8)9-6-10(12)14-13-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLIZBIRMBGUOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=S)SS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8OS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046651 | |
| Record name | Anethole trithione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Epidemiological studies demonstrate that the prevalence of xerostomia and salivary gland hypofunction (SGH) rises with age, and is largely associated with medications and health. In particular, anethole trithione (ATT) is believed to cause an increase in salivary secretion by upregulating the number of muscarinic receptor (whose stimulation is known to increase salivary secretion) sites on the salivary acinar cells. Moreover, the combination use of ATT and pilocarpine is also thought to be effective in a synergistic manner - as ATT increases the number of cell surface receptors on salivary acinar cells, the pilocarpine, which is a parasympathetic agent, stimulates the newly formed receptors. In addition, studies have also shown that the administration of ATT can also enhance the upregulation and release of substance P and alpha-calcitonin gene-related peptide. As receptors for peptides like alpha-calcitonin gene-related peptide are found throughout the body, the increase in these such proteins may modulate a variety of physiological functions in various body systems, even in the gastrointestinal or salivary actions. Regardless, it has been shown that the use of ATT in patients can cause an increase in salivary flow rate in patients with xerostomia caused by senile hypofunction, medication side effects, and oral cancer therapy and has been indicated for use in treating xerostomia associated with conditions like Sjogren's syndrome. Nevertheless, there exist also studies that suggest ATT is generally only effective in managing the symptoms of mild salivary gland hypofunction but is not particularly useful for treating severe salivary gland hypofunction or severe cases of Sjogren's syndrome. ATT is also used as an adjunctive therapy for cholecystitis, gallstone, indigestion, and acute/chronic hepatitis in certain countries like France, Germany, and China. With regards to this particular indication, it is believed that ATT can facilitate raises in the level of glutathione in the liver, and raises in the activity of glutamylcysteine synthetase, glutathione reductase, and glutathione S transferase. All of these effects are consequently intimately involved in the cellular antioxidant activity of glutathione where glutamylcysteine synthetase is the first enzyme involved in the cellular glutathione biosynthesis pathway; where glutathione reductase is necessary for catalyzing the reduction of pathway intermediates to glutathione; and glutathione S transferase catalyze the conjugation of the reduced form of glutathione to xenobiotic substrates for the purpose of detoxification. Finally, glutathione itself is an important antioxidant found in plants, animals, fungi, and some bacteria where it assists in preventing damage to cellular components caused by reactive oxygen species, free radicals, etc. Taken altogether, these various actions are suitable for treating cholecystitis, gall stones, indigestion, and may be used in the assisting treatment of acute and chronic hepatosis. Although the specific mechanism of action for which ATT is seemingly capable of inhibiting tumorigenesis to a certain degree remains to be elucidated, some potential plausible mechanisms have been discussed. One such potential mechanism suggests that ATT has the capability to alter the metabolism of carcinogens by increasing the rate of detoxification of carcinogens in target organs like the liver and colon, thereby decreasing the generation of carcinogen metabolites and reducing parent-carcinogen induced carcinogenesis by way of those agents. And finally, a second potential mechanism proposes that ATT can strikingly increase the antioxidant activities of colonic and liver GST, NAD(P)H:QR, and UDP-GT, therefore eliciting a chemoprotective action. | |
| Record name | Anethole trithione | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13853 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
532-11-6 | |
| Record name | 5-(4-Methoxyphenyl)-3H-1,2-dithiole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=532-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anetholtrithion [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anethole trithione | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13853 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Anethole trithione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-methoxyphenyl)-3H-1,2-dithiole-3-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.754 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANETHOLTRITHION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUY32964DJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


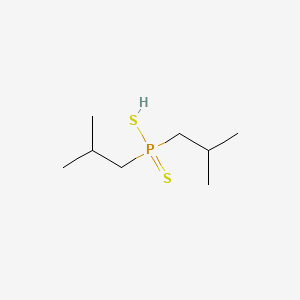


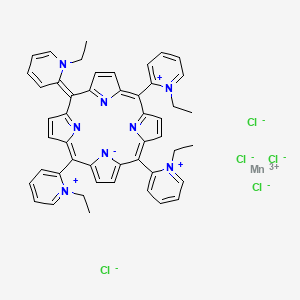
![(4S,6R)-6-[(1E)-4,4-bis(4-fluorophenyl)-3-(1-methyltetrazol-5-yl)buta-1,3-dienyl]-4-hydroxyoxan-2-one](/img/structure/B1667326.png)
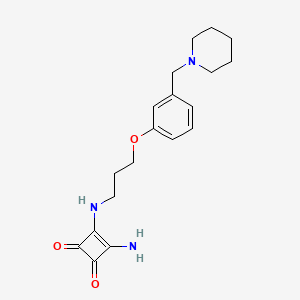
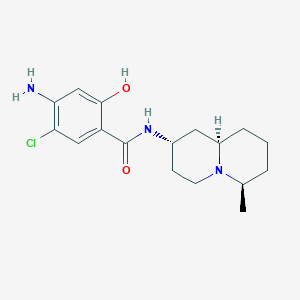
![1-[9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaen-14-yl]-2-(3,4-dimethoxyphenyl)sulfanylethanethione](/img/structure/B1667332.png)
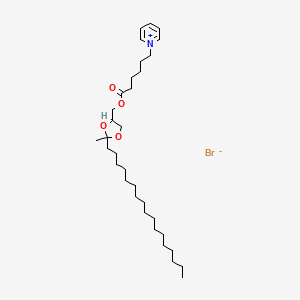
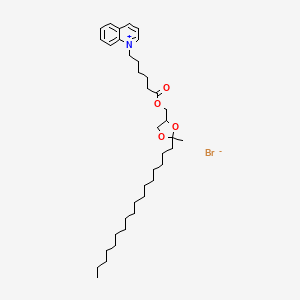
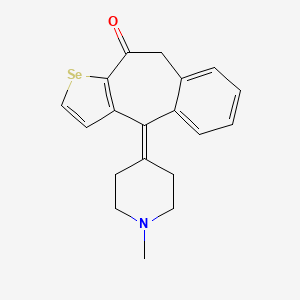
![(3R)-1,1-dibutyl-3-(4-phenyl-3H-imidazol-2-yl)-2,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B1667336.png)
